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Compound of Interest

Compound Name: (4-heptylphenyl)boronic Acid

Cat. No.: B1307603

CAS Number: 256383-44-5

This technical guide provides a comprehensive overview of (4-heptylphenyl)boronic acid, a
versatile organoboron compound. It is intended for researchers, scientists, and professionals in
drug development and materials science. This document details the compound's properties,
synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling
reactions.

Chemical and Physical Properties

(4-heptylphenyl)boronic acid, with the CAS number 256383-44-5, is an organic compound
featuring a heptyl-substituted phenyl ring attached to a boronic acid moiety.[1][2] This structure
imparts both hydrophobic and reactive characteristics, making it a valuable building block in
organic synthesis. While specific experimental data for some physical properties are not readily
available in the literature, computed properties and data for similar compounds provide
valuable insights.

Table 1: Physicochemical Properties of (4-heptylphenyl)boronic acid
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Property Value Source
CAS Number 256383-44-5 [11[2]
Molecular Formula C13H21BO2 [1][2]
Molecular Weight 220.12 g/mol [11[2]
IUPAC Name (4-heptylphenyl)boronic acid [1]
Melting Point Not available [2]
Boiling Point Not available [2]
Density Not available [2]

Soluble in most polar organic
solvents; poorly soluble in

Solubility hexanes and carbon [3]
tetrachloride (general for

phenylboronic acids).

Synthesis

A key synthesis of (4-heptylphenyl)boronic acid was reported in the journal Tetrahedron in
2003.[2] The general approach for synthesizing arylboronic acids involves the reaction of an
organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed
by acidic hydrolysis.

General Synthesis Workflow

The synthesis of (4-heptylphenyl)boronic acid can be conceptualized in the following
workflow, starting from 1-bromo-4-heptylbenzene.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4197991
https://organoborons.com/data/cas-256383-44-5.html
https://pubchem.ncbi.nlm.nih.gov/compound/4197991
https://organoborons.com/data/cas-256383-44-5.html
https://pubchem.ncbi.nlm.nih.gov/compound/4197991
https://organoborons.com/data/cas-256383-44-5.html
https://pubchem.ncbi.nlm.nih.gov/compound/4197991
https://organoborons.com/data/cas-256383-44-5.html
https://organoborons.com/data/cas-256383-44-5.html
https://organoborons.com/data/cas-256383-44-5.html
https://en.wikipedia.org/wiki/Phenylboronic_acid
https://www.benchchem.com/product/b1307603?utm_src=pdf-body
https://organoborons.com/data/cas-256383-44-5.html
https://www.benchchem.com/product/b1307603?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1307603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1-Bromo-4-heptylbenzene Reaction with
> Grignard Reagent . .
(4-heptylphenyl)magnesium bromide Reaction with
Magnesium (Mg) I—> Boronate Ester Intermediate | Followed by
Triisopropyl borate I—> .
(4-heptylphenyl)boronic acid
Acidic Hydrolysis
(e.g., HCI)

Click to download full resolution via product page

Figure 1: General synthesis workflow for (4-heptylphenyl)boronic acid.

Experimental Protocol: Synthesis of (4-
heptylphenyl)boronic acid

This protocol is based on the general method for synthesizing arylboronic acids.

Materials:

1-bromo-4-heptylbenzene

Magnesium turnings

Anhydrous diethyl ether or tetrahydrofuran (THF)

Triisopropyl borate

Hydrochloric acid (HCI)

Standard glassware for anhydrous reactions

Procedure:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1307603?utm_src=pdf-body-img
https://www.benchchem.com/product/b1307603?utm_src=pdf-body
https://www.benchchem.com/product/b1307603?utm_src=pdf-body
https://www.benchchem.com/product/b1307603?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1307603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux
condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of
1-bromo-4-heptylbenzene in anhydrous diethyl ether or THF is added dropwise to initiate the
Grignard reaction. The mixture is stirred and refluxed until the magnesium is consumed.

o Borylation: The Grignard solution is cooled in an ice bath, and a solution of triisopropyl
borate in the same anhydrous solvent is added dropwise while maintaining a low
temperature. The reaction mixture is stirred for several hours at room temperature.

e Hydrolysis: The reaction is quenched by the slow addition of aqueous HCI. The mixture is
stirred until two clear layers are formed.

e Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted
with diethyl ether. The combined organic extracts are washed with brine, dried over
anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The
crude product can be purified by recrystallization or column chromatography to yield (4-
heptylphenyl)boronic acid as a solid.

Applications in Suzuki-Miyaura Cross-Coupling

(4-heptylphenyl)boronic acid is a valuable reagent in palladium-catalyzed Suzuki-Miyaura
cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds,
particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and
functional materials.[4][5]

General Suzuki-Miyaura Coupling Workflow

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative
addition, transmetalation, and reductive elimination.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for the coupling of an aryl halide with (4-heptylphenyl)boronic acid.

Materials:
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Aryl halide (e.g., aryl bromide or iodide)
(4-heptylphenyl)boronic acid (1.2 equivalents)
Palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%)
Base (e.g., K2COs, Na2COs, 2-3 equivalents)
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
Water (if using an aqueous base system)

Standard glassware for inert atmosphere reactions
Procedure:

Reaction Setup: In a Schlenk flask or a round-bottom flask equipped with a reflux condenser
and a magnetic stir bar, the aryl halide (1.0 mmol), (4-heptylphenyl)boronic acid (1.2
mmol), and the base (2.0-3.0 mmol) are combined.

Catalyst Addition: The palladium catalyst (0.02-0.05 mmol) is added to the flask. The flask is
then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

Solvent Addition: The anhydrous solvent (5-10 mL) is added via syringe under a positive
pressure of the inert gas. If an aqueous base is used, deoxygenated water is also added.

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C)
with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography
(TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture
is diluted with an organic solvent such as ethyl acetate and washed with water and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the
solvent is removed under reduced pressure. The crude product is then purified by column
chromatography on silica gel to yield the desired biaryl product.[6]
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Role in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly recognized for their potential in drug discovery.[7][8] The boron
atom can form reversible covalent bonds with diols, a feature that can be exploited for targeting
glycoproteins or for developing sensors.[9] The incorporation of a boronic acid moiety into a
drug candidate can enhance its potency and improve its pharmacokinetic profile.[8] While
specific biological activities of (4-heptylphenyl)boronic acid are not extensively documented,
its utility as a building block allows for the synthesis of a wide range of biologically active
molecules.[10]

Potential Signaling Pathway Modulation

Phenylboronic acids have been shown to inhibit key signaling networks involved in cancer cell
migration.[11] For instance, they can decrease the activity of Rho family GTP-binding proteins
like RhoA, Racl, and Cdc42 in cancer cells, which play a crucial role in actin dynamics and cell
motility.[11] This suggests that compounds derived from (4-heptylphenyl)boronic acid could
potentially be investigated for their effects on similar signaling pathways in various disease
models.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (4-heptylphenyl)boronic acid is not readily
available, general precautions for handling boronic acids should be followed. Boronic acids are
generally considered to be of low toxicity.[7] However, they can be irritating to the eyes,
respiratory system, and skin. Therefore, appropriate personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Work should be conducted in a well-ventilated fume hood.

Conclusion

(4-heptylphenyl)boronic acid is a valuable and versatile chemical intermediate with
significant applications in organic synthesis, particularly in the construction of complex
molecular architectures through Suzuki-Miyaura cross-coupling reactions. Its utility extends to
the fields of drug discovery and materials science, where the introduction of the 4-heptylphenyl
moiety can be used to tune the properties of target molecules. Further research into the
specific biological activities and physical properties of this compound is warranted to fully
explore its potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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